molecular formula C20H15Cl2N3O3S B2893755 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide CAS No. 585556-54-3

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide

Cat. No.: B2893755
CAS No.: 585556-54-3
M. Wt: 448.32
InChI Key: DDNVVFNZNJMOHE-HKWRFOASSA-N
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Description

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O3S and its molecular weight is 448.32. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Synthesis

  • Crystal Structures of 4-Oxothiazolidin Derivatives : The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, providing a basis for understanding the chemical and physical properties essential for designing compounds with specific biological activities (Galushchinskiy et al., 2017).

Antimicrobial and Anticancer Activity

  • Antimicrobial Activity : A study on rhodanine-3-acetic acid derivatives, a related class, showed significant antimicrobial activity against a panel of bacteria, mycobacteria, and fungi, indicating the potential for similar compounds to serve as effective antimicrobial agents (Krátký et al., 2017).
  • Anticancer Activity : Novel (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide derivatives were synthesized and evaluated for cytotoxic activity against human breast cell line (MCF-7), highlighting the potential of thiazolidinone derivatives in cancer treatment (Kolluri et al., 2020).

Hypoglycemic Activity

  • Hypoglycemic Activity of Thiazolidin Derivatives : Another study explored the synthesis of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-Nsubstituted acetamide derivatives and evaluated their hypoglycemic activity, demonstrating the utility of these compounds in diabetes research (Nikaljea et al., 2012).

Anti-inflammatory Activity

  • Anti-inflammatory Drugs from 4-Thiazolidinone Core : Research focused on designing new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core, showing significant anti-exudative activity in in vivo studies, which identifies lead compounds for further investigation into anti-inflammatory treatments (Golota et al., 2015).

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3S/c1-28-14-4-2-3-13(9-14)25-19(27)17(29-20(25)15(10-23)18(24)26)8-11-7-12(21)5-6-16(11)22/h2-7,9,17H,8H2,1H3,(H2,24,26)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNVVFNZNJMOHE-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.